molecular formula C11H13NO4 B15050343 (2R)-2-Amino-2-(4-[(methoxycarbonyl)methyl]phenyl)acetic acid

(2R)-2-Amino-2-(4-[(methoxycarbonyl)methyl]phenyl)acetic acid

Cat. No.: B15050343
M. Wt: 223.22 g/mol
InChI Key: NBVQHGDYDVRTHI-SNVBAGLBSA-N
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Description

(2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid is an organic compound with a complex structure that includes an amino group, a methoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid can be achieved through several synthetic routes. . The final step involves deprotection of the Boc group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

(2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

(2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a methoxy group allows for diverse reactivity and interactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid

InChI

InChI=1S/C11H13NO4/c1-16-9(13)6-7-2-4-8(5-3-7)10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m1/s1

InChI Key

NBVQHGDYDVRTHI-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)CC1=CC=C(C=C1)[C@H](C(=O)O)N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C(C(=O)O)N

Origin of Product

United States

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